molecular formula C27H26N4O2 B11267883 3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide

Cat. No.: B11267883
M. Wt: 438.5 g/mol
InChI Key: GIZQXUKPFDTGRM-UHFFFAOYSA-N
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Description

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield amine derivatives .

Scientific Research Applications

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide

InChI

InChI=1S/C27H26N4O2/c1-2-17-33-24-13-11-20(12-14-24)19-28-27(32)22-9-6-10-23(18-22)29-26-16-15-25(30-31-26)21-7-4-3-5-8-21/h3-16,18H,2,17,19H2,1H3,(H,28,32)(H,29,31)

InChI Key

GIZQXUKPFDTGRM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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